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molecular formula C6H15ClN2O2 B566070 L-Lysine-4,4,5,5-d4 hydrochloride CAS No. 284664-96-6

L-Lysine-4,4,5,5-d4 hydrochloride

Cat. No. B566070
M. Wt: 186.672
InChI Key: BVHLGVCQOALMSV-UGJIAQRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723321

Procedure details

Into a shaking flask having a volume of 500 ml was charged ml of a medium (pH 7.0) comprising 0.5% of DL-lysine monohydrochloride, 1.0% of polypeptone, 1.0% of a yeast extract and 0.5% of sodium chloride, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Pseudomonas sp. ATCC 14676 was inoculated into the medium and cultured at 30° C. for 20 hours. The cell collected from 1000 ml of the above culture broth by centrifugation was suspended in a physiological saline and then collected by centrifugation. To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0) containing 50 g of DL-lysine monohydrochloride, and the mixture was reacted at 30° C. for 72 hours to degrade L-lysine completely. After the reaction, the cells were removed by centrifugation, and subsequent procedures were carried out in the same manner as in Example 1 to obtain 14.2 g of D-lysine monohydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].N[C@H](C(O)=O)CCCCN>>[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(CCCCN)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCCN)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a shaking flask having
ADDITION
Type
ADDITION
Details
a volume of 500 ml was charged ml of a medium (pH 7.0)
EXTRACTION
Type
EXTRACTION
Details
extract
WAIT
Type
WAIT
Details
cultured at 30° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The cell collected from 1000 ml of the above culture broth by centrifugation
CUSTOM
Type
CUSTOM
Details
collected by centrifugation
ADDITION
Type
ADDITION
Details
To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0)
ADDITION
Type
ADDITION
Details
containing 50 g of DL-lysine monohydrochloride
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 30° C. for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the cells were removed by centrifugation, and subsequent procedures

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.N[C@H](CCCCN)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05723321

Procedure details

Into a shaking flask having a volume of 500 ml was charged ml of a medium (pH 7.0) comprising 0.5% of DL-lysine monohydrochloride, 1.0% of polypeptone, 1.0% of a yeast extract and 0.5% of sodium chloride, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Pseudomonas sp. ATCC 14676 was inoculated into the medium and cultured at 30° C. for 20 hours. The cell collected from 1000 ml of the above culture broth by centrifugation was suspended in a physiological saline and then collected by centrifugation. To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0) containing 50 g of DL-lysine monohydrochloride, and the mixture was reacted at 30° C. for 72 hours to degrade L-lysine completely. After the reaction, the cells were removed by centrifugation, and subsequent procedures were carried out in the same manner as in Example 1 to obtain 14.2 g of D-lysine monohydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].N[C@H](C(O)=O)CCCCN>>[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(CCCCN)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCCN)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a shaking flask having
ADDITION
Type
ADDITION
Details
a volume of 500 ml was charged ml of a medium (pH 7.0)
EXTRACTION
Type
EXTRACTION
Details
extract
WAIT
Type
WAIT
Details
cultured at 30° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The cell collected from 1000 ml of the above culture broth by centrifugation
CUSTOM
Type
CUSTOM
Details
collected by centrifugation
ADDITION
Type
ADDITION
Details
To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0)
ADDITION
Type
ADDITION
Details
containing 50 g of DL-lysine monohydrochloride
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 30° C. for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the cells were removed by centrifugation, and subsequent procedures

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.N[C@H](CCCCN)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05723321

Procedure details

Into a shaking flask having a volume of 500 ml was charged ml of a medium (pH 7.0) comprising 0.5% of DL-lysine monohydrochloride, 1.0% of polypeptone, 1.0% of a yeast extract and 0.5% of sodium chloride, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Pseudomonas sp. ATCC 14676 was inoculated into the medium and cultured at 30° C. for 20 hours. The cell collected from 1000 ml of the above culture broth by centrifugation was suspended in a physiological saline and then collected by centrifugation. To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0) containing 50 g of DL-lysine monohydrochloride, and the mixture was reacted at 30° C. for 72 hours to degrade L-lysine completely. After the reaction, the cells were removed by centrifugation, and subsequent procedures were carried out in the same manner as in Example 1 to obtain 14.2 g of D-lysine monohydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].N[C@H](C(O)=O)CCCCN>>[ClH:1].[NH2:2][C@@H:3]([C:9]([OH:11])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(CCCCN)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCCCN)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a shaking flask having
ADDITION
Type
ADDITION
Details
a volume of 500 ml was charged ml of a medium (pH 7.0)
EXTRACTION
Type
EXTRACTION
Details
extract
WAIT
Type
WAIT
Details
cultured at 30° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The cell collected from 1000 ml of the above culture broth by centrifugation
CUSTOM
Type
CUSTOM
Details
collected by centrifugation
ADDITION
Type
ADDITION
Details
To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0)
ADDITION
Type
ADDITION
Details
containing 50 g of DL-lysine monohydrochloride
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 30° C. for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the cells were removed by centrifugation, and subsequent procedures

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.N[C@H](CCCCN)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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